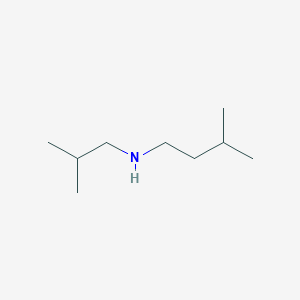
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its white crystalline powder form and is often used as a boronic acid surrogate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide can be synthesized through the reaction of 4-fluoro-3-methoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure
Purification: Crystallization and filtration to obtain high-purity product
Quality Control: Analytical techniques such as HPLC to ensure product consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can participate in oxidation reactions under specific conditions, although it is generally stable under mild oxidative conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide
Conditions: Typically performed in organic solvents like THF or toluene, under inert atmosphere
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide exerts its effects involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura reactions. This complex facilitates the transfer of the aryl group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalysts: Activation and coordination with the boronate complex
Aryl Halides: React with the boronate complex to form the desired biaryl product
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(4-fluoro-3-methoxyphenyl)boranuide is unique compared to other similar compounds due to its specific substituents and stability. Similar compounds include:
Potassium 4-methoxyphenyltrifluoroborate: Lacks the fluoro substituent, resulting in different reactivity and stability.
Potassium 3-fluoro-4-methoxyphenyltrifluoroborate: Similar structure but different substitution pattern, affecting its reactivity in cross-coupling reactions.
Eigenschaften
CAS-Nummer |
1033592-50-5 |
|---|---|
Molekularformel |
C7H6BF4KO |
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-fluoro-3-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
QXIKUVCRXYUUAC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(C=C1)F)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)






![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
